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Compound of Interest

Compound Name: (R)-1-(3-chlorophenyl)ethanamine

Cat. No.: B094057

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral
amine, (R)-1-(3-chlorophenyl)ethanamine. Due to the limited availability of public
experimental spectra for this specific enantiomer, this document presents predicted
spectroscopic data obtained from computational models. These predictions are valuable for the
identification, characterization, and quality control of this compound in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (R)-1-(3-chlorophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.35 s 1H Ar-H (C2-H)
~7.28 m 2H Ar-H (C5-H, C6-H)
~7.15 m 1H Ar-H (C4-H)
~4.15 q 1H CH-NH:
~1.80 brs 2H NH:2
~1.40 d 3H CHs
13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~145.5 Ar-C (C1)
~134.0 Ar-C (C3)
~129.5 Ar-C (C5)
~127.0 Ar-C (C6)
~126.0 Ar-C (C4)
~124.0 Ar-C (C2)
~50.5 CH-NH:
~25.0 CHs

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (primary amine,

3300-3500 Medium, Sharp

two bands expected)[1]
3000-3100 Medium Aromatic C-H stretch
2850-2950 Medium Aliphatic C-H stretch
1580-1650 Medium N-H bend (scissoring)[2][3]
1450-1500 Strong Aromatic C=C stretch
1000-1250 Medium C-N stretch[2][3]
650-900 Strong, Broad N-H wag[2][3]
680-860 Strong C-Cl stretch

Mass Spectrometry (MS) (Predicted)

miz Relative Intensity (%) Assighment

) [M]* (Molecular ion, showing
155/157 High , _
isotopic pattern for Cl)

[M-CHs]* (Loss of a methyl

140/142 High
group)

111/113 Medium [C7H6CI]* (Benzylic fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

e Approximately 5-10 mg of (R)-1-(3-chlorophenyl)ethanamine is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCIls or DMSO-ds).
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e The solution is transferred to a 5 mm NMR tube.

« A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration, although modern spectrometers can reference the residual solvent
signal.[4]

Instrumentation and Parameters:
e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 1HNMR:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30") is typically sufficient.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

e 13C NMR:

[e]

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30’) is used to simplify the
spectrum.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the
lower natural abundance and sensitivity of the 13C nucleus.

IR Spectroscopy

Sample Preparation:

e Neat Liquid: A drop of the neat liquid sample is placed between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to form a thin film.
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» Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon
tetrachloride, CCls) and placed in a liquid sample cell.

Instrumentation and Parameters:
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid
samples.

Spectral Range: Typically 4000-400 cm~1.
Resolution: 4 cm~1 is standard for routine analysis.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A
background spectrum of the empty ATR crystal or the solvent is collected and subtracted
from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization:

Method: The sample is introduced into the mass spectrometer via direct infusion or after
separation by gas chromatography (GC) or liquid chromatography (LC).

lonization Technique: Electron lonization (EI) is a common method for relatively volatile,
small molecules and typically results in significant fragmentation. Electrospray lonization
(ESI) is a softer ionization technique that is well-suited for less volatile or thermally labile
compounds and often produces a prominent molecular ion.

Mass Analysis:

o Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight
(TOF), or ion trap.

o Mode: Data is acquired in positive ion mode to detect the protonated molecule or the
molecular radical cation.
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+ Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion

and key fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like (R)-1-(3-chlorophenyl)ethanamine.
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Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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